3-Cyclopropoxy-6-isopropyl-N-methylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The isopropyl group can be introduced through alkylation reactions using isopropyl halides and a strong base.
Industrial Production Methods:
In an industrial setting, the production of 3-Cyclopropoxy-6-isopropyl-N-methylpicolinamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Cyclopropoxy-6-isopropyl-N-methylpicolinamide typically involves the following steps:
-
Formation of the Picolinamide Core:
- The picolinamide core can be synthesized through the reaction of picolinic acid with appropriate amines under dehydrating conditions.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- 3-Cyclopropoxy-6-isopropyl-N-methylpicolinamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
-
Reduction:
- Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
-
Substitution:
- The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or isopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
-
Oxidation:
- Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
-
Reduction:
- Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
-
Substitution:
- Alkyl halides, nucleophiles, and bases under appropriate solvent conditions.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Chemistry:
- 3-Cyclopropoxy-6-isopropyl-N-methylpicolinamide is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry:
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-6-isopropyl-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
- 3-Cyclopropoxy-6-isopropyl-N-ethylpicolinamide
3-Cyclopropoxy-6-isopropoxy-N-methylpicolinamide: (CAS 1243446-85-6)
Comparison:
- 3-Cyclopropoxy-6-isopropoxy-N-methylpicolinamide has an additional isopropoxy group, which may influence its chemical reactivity and biological activity.
- 3-Cyclopropoxy-6-isopropyl-N-ethylpicolinamide has an ethyl group instead of a methyl group, which may affect its pharmacokinetic properties and potency.
Uniqueness:
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-cyclopropyloxy-N-methyl-6-propan-2-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-8(2)10-6-7-11(17-9-4-5-9)12(15-10)13(16)14-3/h6-9H,4-5H2,1-3H3,(H,14,16) |
InChI Key |
QHAZAGACIIGFKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)OC2CC2)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.